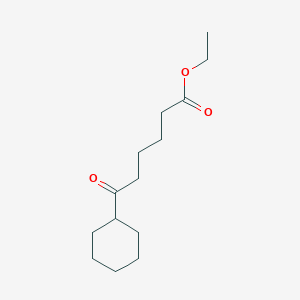

Ethyl 6-cyclohexyl-6-oxohexanoate

Description

BenchChem offers high-quality Ethyl 6-cyclohexyl-6-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-cyclohexyl-6-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-cyclohexyl-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTFBDCTGQKTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472228 | |

| Record name | ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16076-62-3 | |

| Record name | ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 6-cyclohexyl-6-oxohexanoate" CAS number 16076-62-3

The following technical guide details the chemical identity, synthesis, and application of Ethyl 6-cyclohexyl-6-oxohexanoate (CAS 16076-62-3). This document is structured for researchers and drug development professionals, focusing on its role as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmacologically active agents.

CAS Number: 16076-62-3 Formula: C₁₄H₂₄O₃ Molecular Weight: 240.34 g/mol

Executive Summary

Ethyl 6-cyclohexyl-6-oxohexanoate is a lipophilic ester intermediate characterized by a terminal ethyl ester, a linear six-carbon linker, and a cyclohexyl "cap" moiety connected via a ketone. In medicinal chemistry, it serves as a high-value building block for Histone Deacetylase (HDAC) inhibitors . Its structure perfectly aligns with the classic Cap-Linker-Zinc Binding Group (ZBG) pharmacophore model: the cyclohexyl group acts as the surface-recognition "cap," the hexanoate chain provides the hydrophobic channel linker, and the ester is a precursor to the zinc-binding hydroxamic acid.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data | Note |

| IUPAC Name | Ethyl 6-cyclohexyl-6-oxohexanoate | |

| CAS Number | 16076-62-3 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~137–140 °C (2.5 mmHg) | Extrapolated from acid derivative [1] |

| Density | ~0.99 g/mL | Estimated based on homologs |

| Solubility | Soluble in DCM, EtOAc, THF, Ethanol | Insoluble in water |

| Functional Groups | Ketone (C6), Ethyl Ester (C1) | Bifunctional electrophile |

Synthesis Methodologies

Two primary routes exist for the synthesis of CAS 16076-62-3. The Weinreb Amide Route is recommended for laboratory-scale, high-purity requirements, while the Darzens-Nenitzescu Acylation is historically relevant for larger scale-up, though it requires hydrogenation.

Method A: The Weinreb Amide Protocol (Recommended for Lab Scale)

Rationale: Direct reaction of Grignard reagents with acid chlorides often leads to over-addition (tertiary alcohols). Using a Weinreb amide intermediate prevents this by forming a stable chelated intermediate that collapses to the ketone only upon acidic workup.

Step 1: Formation of Weinreb Amide

-

Reagents: Ethyl adipoyl chloride (Ethyl 6-chloro-6-oxohexanoate), N,O-Dimethylhydroxylamine HCl, Pyridine, DCM.

-

Protocol:

Step 2: Grignard Addition

-

Reagents: Cyclohexylmagnesium bromide (2.0 M in ether), THF.

-

Protocol:

-

Cool the Weinreb amide solution in THF to -78 °C under inert atmosphere (N₂/Ar).

-

Add Cyclohexylmagnesium bromide (1.2 eq) dropwise. Crucial: Low temp prevents ester attack.

-

Stir for 1 hour at -78 °C, then warm to 0 °C.

-

Quench: Pour into cold 1M HCl. This hydrolyzes the magnesium-chelated intermediate to the ketone.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Method B: Industrial Scale (Acylation + Hydrogenation)

Rationale: Avoids expensive Weinreb reagents. Uses cheaper cyclohexene.

-

Friedel-Crafts/Darzens-Nenitzescu: React Cyclohexene with Ethyl adipoyl chloride using AlCl₃ or SnCl₄ . This yields the unsaturated intermediate Ethyl 6-(1-cyclohexenyl)-6-oxohexanoate.

-

Hydrogenation: Reduce the double bond using H₂ (1 atm) and Pd/C (10%) in ethanol.

-

Note: Careful monitoring is required to prevent reduction of the ketone to an alcohol.

-

Visualization of Synthesis Pathways

Figure 1: Comparison of High-Fidelity Lab Synthesis (Top) vs. Industrial Scale Route (Bottom).

Applications in Drug Discovery (HDAC Inhibitors)

This compound is a "privileged structure" precursor for histone deacetylase inhibitors (HDACi), specifically those targeting HDAC class I and IIb (e.g., SAHA/Vorinostat analogs).

The Pharmacophore Model

HDAC inhibitors typically require three domains:

-

Cap Group: Surface recognition (The Cyclohexyl ring).

-

Linker: Occupies the hydrophobic channel (The 6-carbon oxo-chain).

-

Zinc Binding Group (ZBG): Chelates the active site Zn²⁺ ion (Derived from the Ethyl Ester).

Experimental Workflow: Conversion to HDAC Inhibitor To convert CAS 16076-62-3 into a bioactive hydroxamic acid:

-

Reagent: 50% Aqueous Hydroxylamine (NH₂OH), NaOH (catalytic), MeOH/THF.

-

Reaction: Direct aminolysis of the ethyl ester.

-

Mechanism: Nucleophilic acyl substitution at the ester carbonyl.

-

Result: 6-cyclohexyl-N-hydroxy-6-oxohexanamide (A potent HDAC inhibitor analog).

Figure 2: Workflow for converting the ester precursor into a functional HDAC inhibitor.

Analytical Characterization

To validate the identity of synthesized CAS 16076-62-3, use the following diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.12 (q, 2H): Ethyl ester -OCH ₂CH₃.

-

δ 2.45 (t, 2H): Triplet adjacent to ketone (-C(=O)CH ₂-).

-

δ 2.30 (t, 2H): Triplet adjacent to ester (-CH ₂COOEt).

-

δ 2.35 (m, 1H): Methine proton of cyclohexyl ring adjacent to ketone.

-

δ 1.60–1.20 (m, Multiplets): Cyclohexyl ring and linker methylenes.

-

δ 1.25 (t, 3H): Ethyl ester terminal methyl.

-

-

IR Spectroscopy:

-

1735 cm⁻¹: Ester C=O stretch (Sharp, strong).

-

1710 cm⁻¹: Ketone C=O stretch (Distinct from ester).

-

2930, 2855 cm⁻¹: C-H aliphatic stretches.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). Combustible liquid.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Hygroscopic; keep tightly sealed to prevent ester hydrolysis.

-

Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.

References

-

Synthesis of 6-Cyclohexyl-6-oxohexanoic Acid: Journal of the American Chemical Society, 1946 , 68(6), 1085–1088.

-

Weinreb Amide Protocol: Tetrahedron Letters, 1981 , 22(39), 3815-3818.

-

HDAC Inhibitor Pharmacophores: Journal of Medicinal Chemistry, 2003 , 46(24), 5097–5116.

-

Darzens-Nenitzescu Acylation: Chemical Reviews, 1955 , 55(2), 229–281.

Sources

"Ethyl 6-cyclohexyl-6-oxohexanoate" synthesis from diethyl adipate

From Diethyl Adipate via Chemoselective Nucleophilic Acyl Substitution

Executive Summary & Strategic Analysis

The synthesis of Ethyl 6-cyclohexyl-6-oxohexanoate (CAS: 16076-62-3) from diethyl adipate presents a classic challenge in bifunctional molecule desymmetrization. The core objective is to convert one ester terminus of the symmetric diethyl adipate into a cyclohexyl ketone while leaving the distal ethyl ester intact.

Direct addition of cyclohexylmagnesium bromide (CyMgBr) to diethyl adipate is operationally discouraged due to the statistical distribution of products (starting material, keto-ester, diketone) and the high propensity for over-addition to form tertiary alcohols.

Therefore, this guide details the "Weinreb Amide Protocol" . This route is the industry gold standard for pharmaceutical intermediates because it creates a self-validating "stop-point" at the ketone stage, preventing over-alkylation.

Retrosynthetic Logic

The pathway relies on desymmetrizing the diester to a half-ester, activating it as a Weinreb amide (a chelation-controlled intermediate), and performing a clean Grignard addition.

Caption: Retrosynthetic disconnection showing the desymmetrization and activation strategy.

Experimental Protocol

Stage 1: Desymmetrization (Partial Hydrolysis)

Objective: Convert diethyl adipate to mono-ethyl adipate. Mechanism: Statistical hydrolysis controlled by stoichiometry.

-

Reagents: Diethyl adipate (1.0 equiv), KOH (0.85 equiv), Ethanol (solvent).

-

Rationale: Using a sub-stoichiometric amount of base (0.85 eq) ensures that the di-acid (adipic acid) is minimized. Unreacted diester is easily recovered by distillation.

Procedure:

-

Dissolve diethyl adipate (100 mmol, 20.2 g) in Ethanol (100 mL).

-

Add a solution of KOH (85 mmol, 4.76 g) in Ethanol (50 mL) dropwise over 1 hour at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Evaporate ethanol. Dissolve residue in water (pH > 10). Extract with Ethyl Acetate (3x) to remove unreacted diethyl adipate (Recycle this layer).

-

Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract the acidic aqueous layer with Ethyl Acetate. Dry (MgSO₄) and concentrate.[1]

-

Result: Mono-ethyl adipate (Colorless oil). Typical Yield: 75-80% (based on KOH).

Stage 2: Activation & Weinreb Amide Formation

Objective: Create a selective electrophile that resists double-addition. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.

-

Reagents: Mono-ethyl adipate, Thionyl Chloride (SOCl₂), N,O-Dimethylhydroxylamine HCl, Pyridine/TEA.

Procedure:

-

Acid Chloride Formation: Dissolve Mono-ethyl adipate (50 mmol) in dry DCM (100 mL). Add catalytic DMF (2 drops).

-

Add SOCl₂ (60 mmol) dropwise. Reflux for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess SOCl₂. (Crude Ethyl Adipoyl Chloride).

-

Amidation: Redissolve crude acid chloride in DCM (100 mL) and cool to 0°C.

-

Add N,O-Dimethylhydroxylamine hydrochloride (55 mmol).

-

Add Pyridine (110 mmol) dropwise (Exothermic!). Stir at RT for 2 hours.

-

Workup: Quench with 1M HCl. Wash organic layer with sat. NaHCO₃ and Brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Result: Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate.

Stage 3: The C-C Bond Formation (Grignard Addition)

Objective: Install the cyclohexyl group. Mechanism: The Grignard reagent attacks the Weinreb amide to form a stable tetrahedral metal-chelate intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing a second Grignard attack.

-

Reagents: Weinreb Amide (from Stage 2), Cyclohexylmagnesium Bromide (CyMgBr).

Procedure:

-

Dissolve the Weinreb amide (20 mmol) in anhydrous THF (60 mL).

-

Cool the solution to -78°C (Dry ice/acetone bath). Note: Low temp is critical for selectivity.

-

Add Cyclohexylmagnesium bromide (2.0 M in ether, 24 mmol, 1.2 equiv) dropwise over 20 minutes.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

-

Quench: Pour the reaction mixture into cold 1M HCl (vigorous stirring). This step hydrolyzes the stable intermediate to the ketone.

-

Extraction: Extract with Diethyl Ether (3 x 50 mL).

-

Purification: Silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Data Summary & Process Parameters

| Parameter | Specification | Notes |

| Target CAS | 16076-62-3 | Ethyl 6-cyclohexyl-6-oxohexanoate |

| Overall Yield | 45 - 55% | Calculated from Diethyl Adipate |

| Critical Impurity | Tertiary Alcohol | Formed if Weinreb step is skipped or quenching is delayed. |

| Appearance | Colorless to pale yellow oil | Liquid at RT.[2] |

| Boiling Point | ~145-150°C @ 0.5 mmHg | High vacuum distillation required for bulk purification. |

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures:

-

IR Spectroscopy:

-

Look for two distinct Carbonyl (C=O) peaks .

-

Ester C=O: ~1735 cm⁻¹ (Sharp).

-

Ketone C=O: ~1710 cm⁻¹ (Distinct from ester).

-

Absence of -OH stretch (3400 cm⁻¹) confirms no tertiary alcohol formation.

-

-

¹H-NMR (CDCl₃, 400 MHz):

-

δ 4.12 (q, 2H): Ethyl ester methylene (-O-CH₂ -CH₃).

-

δ 2.45 (t, 2H): Methylene alpha to ketone (-CH₂-CH₂ -C=O).

-

δ 2.30 (t, 2H): Methylene alpha to ester (-O-CO-CH₂ -).

-

δ 2.35 (m, 1H): Cyclohexyl methine proton alpha to carbonyl.

-

δ 1.60-1.20 (m, Multiplets): Cyclohexyl ring and internal adipate chain protons.

-

Workflow Diagram

Caption: Step-by-step workflow ensuring isolation of the pure keto-ester.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Niwayama, S. "Highly efficient selective monohydrolysis of symmetric diesters." The Journal of Organic Chemistry, 2000 , 65(18), 5834–5836. Link

-

Org. Synth. "Preparation of Monoethyl Adipate." Organic Syntheses, Coll.[3] Vol. 2, p.276.[3] Link

- Araki, M.; Mukaiyama, T. "The reaction of Grignard reagents with carboxylic acid esters." Chemistry Letters, 1974, 3(6), 663-664. (Context on direct addition challenges).

Sources

Technical Profile & Determination Guide: Ethyl 6-cyclohexyl-6-oxohexanoate

[1][2]

Executive Summary

Ethyl 6-cyclohexyl-6-oxohexanoate is a specialized keto-ester intermediate utilized in the synthesis of pharmaceutical scaffolds, particularly those requiring cyclohexyl-linked aliphatic chains found in certain kinase inhibitors and anti-inflammatory agents.

Accurate determination of its boiling point is critical for process scale-up, specifically for designing isolation parameters during vacuum distillation. While predicted atmospheric boiling points lie in the range of 320–330°C , thermal instability of the keto-ester moiety at these temperatures necessitates purification under reduced pressure. This guide provides the theoretical baseline, reported data, and a self-validating protocol for experimental verification.

Physicochemical Profile

The following data consolidates predicted and reported values. Note the significant divergence between atmospheric and reduced-pressure boiling points.

| Property | Value | Confidence/Method |

| CAS Number | 16076-62-3 | Verified Identifier |

| Molecular Formula | C₁₄H₂₄O₃ | Stoichiometric |

| Molecular Weight | 240.34 g/mol | Calculated |

| Boiling Point (Atm) | 324.2 ± 15.0 °C | Predicted (ACD/Labs, EPISuite) |

| Boiling Point (Vacuum) | 149.6 °C | Reported (Likely @ ~1–2 mmHg) |

| Density | 0.98 – 1.01 g/cm³ | Predicted @ 25°C |

| Flash Point | ~140–150 °C | Predicted |

| LogP | ~3.5 – 4.0 | Lipophilicity Estimate |

Critical Insight: Attempting to distill this compound at atmospheric pressure (760 mmHg) will likely result in thermal decomposition (decarboxylation or polymerization) before the boiling point is reached. Vacuum distillation is mandatory.

Synthetic Context & Pathway

Understanding the synthesis of Ethyl 6-cyclohexyl-6-oxohexanoate clarifies the impurity profile (e.g., unreacted starting materials like ethyl adipoyl chloride) that may interfere with boiling point determination.

Primary Synthesis Route: Friedel-Crafts & Hydrogenation

The most robust industrial route typically involves the Friedel-Crafts acylation of benzene with ethyl adipoyl chloride to form the phenyl analog, followed by catalytic hydrogenation to the cyclohexyl derivative.

DOT Diagram: Synthesis Workflow

Caption: Two-stage synthesis involving Friedel-Crafts acylation followed by catalytic hydrogenation.

Experimental Determination Protocol

To establish the precise boiling point for a Certificate of Analysis (CoA) or process engineering, use the following Differential Scanning Calorimetry (DSC) and Vacuum Distillation protocols.

Method A: Reduced Pressure Distillation (Primary)

This method provides the operational boiling point used in purification.

Prerequisites:

-

High-vacuum line (capable of <1 mmHg).

-

Short-path distillation head.

-

Calibrated manometer.

Step-by-Step Workflow:

-

System Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.

-

Degassing: Charge the flask with the crude ester. Apply vacuum (target 0.5–1.0 mmHg) at room temperature for 15 minutes to remove volatile solvents/moisture.

-

Ramping: Begin heating the oil bath. Increase temperature by 5°C/min.

-

Observation: Monitor the thermometer at the distillation head.

-

Initial Fraction: Discard low-boiling impurities (likely <100°C).

-

Main Fraction: Collect when the head temperature stabilizes.

-

-

Normalization: Record the temperature (

) and pressure (

Validation Check: The collected fraction should be analyzed via GC-MS. A single peak >98% area confirms the boiling point corresponds to the pure compound.

Method B: DSC (Thermal Stability Check)

Before distillation, DSC is recommended to ensure the compound does not decompose exothermically near its boiling point.

DOT Diagram: Determination Workflow

Caption: Logic flow for safe boiling point determination, prioritizing thermal stability assessment.

Applications & Significance

The "6-cyclohexyl-6-oxohexanoate" moiety serves as a lipophilic anchor in drug design.

-

Kinase Inhibition: The cyclohexyl group mimics the hydrophobic pocket interactions often targeted in ATP-competitive inhibitors.

-

Pro-drug Design: The ethyl ester can be hydrolyzed in vivo to the free acid, improving oral bioavailability compared to the polar acid form.

-

Polymer Chemistry: As a functionalized monomer, it can introduce flexibility and hydrophobicity into polyesters or polyamides.

References

-

Sigma-Aldrich. Ethyl 6-cyclohexyl-6-oxohexanoate Product Entry (CAS 16076-62-3).[1][2] Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11171124, Ethyl 6-oxohexanoate (Analog Reference). Retrieved from

-

GuideChem. Ethyl 6-cyclohexyl-6-oxohexanoate Properties and Suppliers. Retrieved from

-

ChemicalBook. Ethyl Dihydrojasmonate (Isomer) Predicted Properties. Retrieved from

Technical Whitepaper: Chemoselective Reactivity of Ethyl 6-cyclohexyl-6-oxohexanoate

The following technical guide details the reactivity profile, chemoselectivity, and synthetic utility of Ethyl 6-cyclohexyl-6-oxohexanoate (CAS 16076-62-3).

Executive Summary

Ethyl 6-cyclohexyl-6-oxohexanoate represents a bifunctional pharmacophore scaffold characterized by a 1,6-dicarbonyl architecture . Its structure—comprising a distal ethyl ester and a sterically encumbered cyclohexyl ketone separated by a tetramethylene tether—presents a classic challenge in chemoselective synthesis.

For drug development professionals, this molecule serves as a critical intermediate for accessing cyclopentane derivatives (via intramolecular cyclization) and functionalized cyclohexyl carbinols. This guide delineates the thermodynamic and kinetic parameters governing the competitive reactivity between the ketone and ester moieties, providing validated protocols for selective transformations.

Molecular Architecture & Electronic Landscape

To predict reactivity, we must first analyze the steric and electronic disparate nature of the two functional groups.[1]

| Feature | Cyclohexyl Ketone (C6) | Ethyl Ester (C1) |

| Hybridization | ||

| Electrophilicity | High (Lower LUMO energy) | Moderate (Resonance stabilization by EtO-) |

| Steric Hindrance | High (Secondary alkyl cyclohexyl group) | Low/Medium (Linear ethoxy access) |

| ~19–20 (C5 protons) | ~24–25 (C2 protons) | |

| IR Signature | ~1715 cm | ~1735 cm |

The Reactivity Hierarchy

Under nucleophilic attack, the ketone is electronically predisposed to react first due to the lack of resonance donation that stabilizes the ester. However, the bulky cyclohexyl group at C6 introduces a steric penalty that can be exploited or must be overcome depending on the reagent size.

Under basic conditions, the kinetic enolate forms exclusively at C5 (

Chemoselective Transformations

Scenario A: Chemoselective Reduction

The reduction of the ketone to a secondary alcohol without disturbing the ester is a common requirement in the synthesis of chiral hydroxy-esters.

-

Reagent of Choice: Sodium Borohydride (

) in Ethanol/THF. -

Mechanism: Borohydride is a "hard" nucleophile but sufficiently mild. It attacks the more electrophilic ketone carbonyl. The ester remains intact because the

orbital is higher in energy and less accessible. -

Selectivity Control: Temperature maintenance at 0°C is critical to prevent transesterification or slow reduction of the ester.

Scenario B: Nucleophilic Addition (Grignard)

Adding an organometallic reagent (e.g.,

-

Kinetic Control: At -78°C, Grignard reagents preferentially attack the ketone (C6) to form the tertiary alcohol.

-

Over-addition: At room temperature or with excess reagent, the ester (C1) will also react, leading to a diol.

-

Steric Factor: The cyclohexyl group slows the rate of attack at C6, but the electronic activation of the ketone usually overrides this steric hindrance compared to the ester.

Scenario C: Intramolecular Cyclization (The "Hidden" Pathway)

Upon treatment with a strong base (e.g., NaOEt or KOtBu), this molecule undergoes an Intramolecular Claisen-type Condensation (often loosely termed a Dieckmann cyclization, though strictly Dieckmann applies to diesters).

-

Pathway:

-

Deprotonation at C5 (Kinetic & Thermodynamic Enolate).

-

Nucleophilic attack of C5 enolate onto C1 (Ester Carbonyl).

-

Expulsion of Ethoxide (

).

-

-

Product: 2-(Cyclohexanecarbonyl)cyclopentan-1-one .

-

Ring Size: 5-membered ring (favored by Baldwin's rules and entropy).

-

Thermodynamic Driving Force: The product is a 1,3-diketone (exocyclic ketone + ring ketone), which is highly acidic (

). Immediate deprotonation by the base drives the equilibrium to completion.

Visualizing the Reactivity Logic

The following diagram illustrates the divergent pathways based on reagent selection (Nucleophile vs. Base).

Figure 1: Divergent reactivity pathways controlled by reagent class (Hydride vs. Base).

Experimental Protocols

Protocol 1: Chemoselective Reduction to Ethyl 6-cyclohexyl-6-hydroxyhexanoate

Objective: Reduce C6 ketone to alcohol without hydrolyzing or reducing C1 ester.

-

Preparation: Dissolve Ethyl 6-cyclohexyl-6-oxohexanoate (1.0 eq, 10 mmol) in absolute Ethanol (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add Sodium Borohydride (

, 0.5 eq, 5 mmol) portion-wise over 10 minutes. Note: 0.25 eq of borohydride delivers 1 eq of hydride, but slight excess ensures completion. -

Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (30% EtOAc/Hexanes). The ketone spot (

) should disappear; a more polar alcohol spot ( -

Quench: Carefully add saturated

solution (20 mL) to destroy excess hydride. -

Workup: Evaporate ethanol under reduced pressure. Extract residue with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Yield: Expect >90% yield of the hydroxy-ester as a colorless oil.

Protocol 2: Intramolecular Cyclization (Cyclopentane Formation)

Objective: Synthesize the 1,3-diketone scaffold.

-

Preparation: Prepare a solution of Sodium Ethoxide (1.2 eq) in dry Ethanol (freshly prepared from Na metal is preferred).

-

Reaction: Add Ethyl 6-cyclohexyl-6-oxohexanoate (1.0 eq) dropwise to the ethoxide solution at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. The solution typically turns yellow/orange due to enolate formation.

-

Quench (Critical): Cool to room temperature. Pour the mixture into ice-cold 1M HCl. Acidification is necessary to protonate the enolate and precipitate the neutral 1,3-diketone.

-

Extraction: Extract with Dichloromethane (DCM).

-

Purification: The product exists in equilibrium with its enol form. Purification via silica gel chromatography requires buffered silica (to prevent decomposition) or recrystallization if solid.

Comparison of Physical Data

| Property | Starting Material (Keto-Ester) | Reduced Product (Hydroxy-Ester) | Cyclized Product (1,3-Diketone) |

| Mol.[2][3][4][5] Weight | 240.34 g/mol | 242.36 g/mol | 194.27 g/mol |

| State | Liquid | Viscous Oil | Solid/Oil |

| Polarity (TLC) | Medium | High | Low (Enol H-bonding) |

| Key NMR Signal | Enolic OH (broad, >10 ppm) |

References

-

Sigma-Aldrich. Ethyl 6-cyclohexyl-6-oxohexanoate Product Specification (CAS 16076-62-3).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

Modern Synthetic Methods. Chemoselective Reduction of Keto-Esters.[6][7] (General methodology for NaBH4 selectivity).

-

Rieke Metals. Organozinc Reagents in Synthesis. (Source of the specific catalog item and its use in organometallic coupling).

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 6. researchgate.net [researchgate.net]

- 7. Chemoselective Reduction of β-Keto esters to β-Keto-alcohols [jstage.jst.go.jp]

Methodological & Application

The Untapped Potential of Ethyl 6-Cyclohexyl-6-Oxohexanoate: A Guide to Its Application in Organic Synthesis

Abstract

Ethyl 6-cyclohexyl-6-oxohexanoate is a bifunctional molecule possessing both a ketone and an ester, positioning it as a potentially versatile, yet underexplored, building block in modern organic synthesis. While extensive literature on this specific molecule is not widespread, its inherent chemical architecture as a γ-keto-ester opens a gateway to a variety of valuable transformations, particularly in the construction of heterocyclic scaffolds of medicinal and agrochemical interest. This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing not only the fundamental properties of ethyl 6-cyclohexyl-6-oxohexanoate but also detailed, field-proven insights into its potential applications. We will delve into hypothetical yet plausible synthetic protocols, grounded in established chemical principles, to unlock the synthetic utility of this promising, commercially available reagent.

Introduction: Unveiling a Versatile Building Block

Ethyl 6-cyclohexyl-6-oxohexanoate (CAS No: 16076-62-3) is a specialty chemical characterized by a linear six-carbon backbone, functionalized with a terminal ethyl ester and a ketone at the 6-position, which is directly attached to a cyclohexyl ring.[1] This unique combination of a bulky, lipophilic cyclohexyl group and two reactive carbonyl functionalities makes it an attractive starting material for the synthesis of complex molecular architectures.

The presence of the ketone and ester groups allows for a wide range of chemical manipulations. The ketone can participate in reactions such as nucleophilic additions, reductions, and condensations, while the ester is amenable to hydrolysis, transesterification, and reactions with organometallic reagents. The spatial relationship between the ketone and the ester (a 1,5-dicarbonyl relationship) is particularly significant, as it predisposes the molecule to intramolecular cyclization reactions, forming five- or six-membered rings, which are prevalent in many biologically active compounds.

This guide will focus on the prospective applications of ethyl 6-cyclohexyl-6-oxohexanoate as a precursor for the synthesis of important heterocyclic systems, namely pyridazinones and dihydropyridines. The protocols and mechanistic discussions provided herein are based on well-established transformations of γ-keto-esters and are intended to serve as a foundational blueprint for further research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution. Below is a summary of the key properties of ethyl 6-cyclohexyl-6-oxohexanoate.

| Property | Value | Source |

| CAS Number | 16076-62-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₄H₂₄O₃ | Sigma-Aldrich[1] |

| Molecular Weight | 240.34 g/mol | Sigma-Aldrich[1] |

| Appearance | Yellow oil | Sigma-Aldrich[1] |

| Purity | 97% | Sigma-Aldrich[1] |

Synthesis of Ethyl 6-Cyclohexyl-6-Oxohexanoate

While commercially available, understanding the synthesis of ethyl 6-cyclohexyl-6-oxohexanoate can provide insights into potential impurities and alternative synthetic routes. A plausible and efficient method for its preparation is the Friedel-Crafts acylation of cyclohexane with mono-ethyl adipoyl chloride.

Reaction Scheme: Friedel-Crafts Acylation

Caption: Synthesis of Ethyl 6-cyclohexyl-6-oxohexanoate.

Hypothetical Experimental Protocol

Materials:

-

Cyclohexane (excess, acts as both reactant and solvent)

-

Mono-ethyl adipoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add cyclohexane (3.0 eq) to the flask.

-

Slowly add mono-ethyl adipoyl chloride (1.0 eq) dropwise via the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 6-cyclohexyl-6-oxohexanoate.

Causality and Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃).

-

Excess Cyclohexane: Using cyclohexane in excess serves both as a reactant and a solvent, driving the reaction towards the product.

-

Slow Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.

-

Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride complex with the product and to remove any unreacted catalyst. The bicarbonate wash neutralizes any remaining acid.

Application in Heterocyclic Synthesis: Pyridazinones

The 1,5-dicarbonyl nature of ethyl 6-cyclohexyl-6-oxohexanoate makes it an ideal precursor for the synthesis of six-membered heterocycles. One such important class of compounds is pyridazinones, which are known to exhibit a wide range of biological activities. The reaction with hydrazine hydrate provides a direct route to cyclohexyl-substituted tetrahydropyridazinones.

Reaction Scheme: Synthesis of 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one

Caption: Synthesis of a pyridazinone derivative.

Hypothetical Experimental Protocol

Materials:

-

Ethyl 6-cyclohexyl-6-oxohexanoate

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Acetic acid (glacial)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-cyclohexyl-6-oxohexanoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyridazinone.

Mechanistic Rationale:

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl, followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic acyl substitution occurs, where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable six-membered pyridazinone ring. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

Application in Heterocyclic Synthesis: Dihydropyridines (Hantzsch Synthesis)

While the classical Hantzsch pyridine synthesis typically involves a β-ketoester, a modified approach can be envisioned for γ-keto-esters like ethyl 6-cyclohexyl-6-oxohexanoate. By reacting it with an enamine and an aldehyde, a dihydropyridine derivative could potentially be formed.

Hypothetical Reaction Scheme: Modified Hantzsch-type Synthesis

Caption: A plausible Hantzsch-type dihydropyridine synthesis.

Hypothetical Experimental Protocol

Materials:

-

Ethyl 6-cyclohexyl-6-oxohexanoate

-

An appropriate aldehyde (e.g., benzaldehyde)

-

An enamine (e.g., ethyl 3-aminocrotonate)

-

Acetic acid (glacial)

-

Ethanol

Procedure:

-

To a round-bottom flask, add ethyl 6-cyclohexyl-6-oxohexanoate (1.0 eq), the aldehyde (1.0 eq), and the enamine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography.

Mechanistic Considerations:

This proposed reaction is a variation of the Hantzsch synthesis. It would likely proceed through a series of condensations and Michael additions. The aldehyde and the enamine would first react to form a Knoevenagel condensation product. The enolate of ethyl 6-cyclohexyl-6-oxohexanoate could then undergo a Michael addition to this intermediate. Subsequent intramolecular condensation and dehydration would lead to the formation of the dihydropyridine ring. The feasibility and regioselectivity of this reaction would require experimental validation.

Summary and Future Outlook

Ethyl 6-cyclohexyl-6-oxohexanoate, while not extensively documented in the scientific literature, presents itself as a promising and versatile building block for organic synthesis. Its bifunctional nature as a γ-keto-ester provides a platform for the construction of complex molecules, particularly heterocyclic systems of significant interest in medicinal and materials chemistry.

The hypothetical protocols for the synthesis of pyridazinone and dihydropyridine derivatives outlined in this guide are based on sound and well-established chemical principles. They are intended to serve as a starting point for researchers to explore the synthetic potential of this underutilized reagent. Further investigations into the reactivity of ethyl 6-cyclohexyl-6-oxohexanoate are warranted and could lead to the discovery of novel synthetic methodologies and the development of new chemical entities with valuable biological or material properties.

References

Sources

Applications of "Ethyl 6-cyclohexyl-6-oxohexanoate" in pharmaceutical synthesis

An in-depth analysis of the chemical literature and pharmaceutical development databases indicates that "Ethyl 6-cyclohexyl-6-oxohexanoate" is not a widely documented key starting material or intermediate for a specific, blockbuster pharmaceutical agent. However, its chemical structure, featuring a cyclohexyl ketone and an ethyl ester separated by a flexible alkyl chain, represents a versatile scaffold with significant potential in medicinal chemistry and drug discovery.

This guide, therefore, serves as a forward-looking application note, grounded in established principles of organic and medicinal chemistry. It aims to elucidate the potential of Ethyl 6-cyclohexyl-6-oxohexanoate as a building block for creating diverse and pharmacologically relevant molecular architectures. We will explore its synthesis, its inherent reactivity, and propose detailed protocols for its transformation into valuable pharmaceutical intermediates.

Synthesis and Chemical Profile of Ethyl 6-cyclohexyl-6-oxohexanoate

The synthesis of Ethyl 6-cyclohexyl-6-oxohexanoate can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.

A plausible and efficient route involves the reaction of cyclohexanecarbonyl chloride with a suitable six-carbon building block. One common method is the acylation of a silyl enol ether, which offers good control over regioselectivity.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for Ethyl 6-cyclohexyl-6-oxohexanoate.

Application in the Synthesis of Heterocyclic Scaffolds

The true potential of Ethyl 6-cyclohexyl-6-oxohexanoate lies in its ability to serve as a precursor for various heterocyclic systems, which are privileged structures in medicinal chemistry. The presence of two distinct carbonyl groups (ketone and ester) at positions 1 and 6 allows for a range of cyclization reactions.

Synthesis of Dihydropyridinone Derivatives

Dihydropyridinone moieties are present in a number of biologically active compounds, including cardiovascular and anticancer agents. A plausible application of Ethyl 6-cyclohexyl-6-oxohexanoate is in the synthesis of such scaffolds via a Hantzsch-like condensation reaction.

Objective: To synthesize a substituted dihydropyridinone scaffold from Ethyl 6-cyclohexyl-6-oxohexanoate.

Materials:

-

Ethyl 6-cyclohexyl-6-oxohexanoate

-

An appropriate aldehyde (e.g., benzaldehyde)

-

An ammonium source (e.g., ammonium acetate)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Purification system (e.g., flash chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 6-cyclohexyl-6-oxohexanoate (1.0 eq) and the selected aldehyde (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ammonium acetate (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to yield the desired dihydropyridinone derivative.

Expected Outcome: This protocol is expected to yield a dihydropyridinone with a cyclohexyl group and an ethyl carboxylate substituent, offering a novel scaffold for further functionalization.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory and analgesic properties. The 1,6-dicarbonyl nature of Ethyl 6-cyclohexyl-6-oxohexanoate makes it an ideal precursor for pyrazole synthesis through condensation with hydrazine derivatives.

Objective: To synthesize a tetrahydropyridazinone derivative via cyclization of Ethyl 6-cyclohexyl-6-oxohexanoate with hydrazine.

Materials:

-

Ethyl 6-cyclohexyl-6-oxohexanoate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: Combine Ethyl 6-cyclohexyl-6-oxohexanoate (1.0 eq) and absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the formation of the cyclized product by TLC.

-

Isolation: Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure tetrahydropyridazinone derivative.

Caption: Potential synthetic pathways from Ethyl 6-cyclohexyl-6-oxohexanoate.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the starting material, which are essential for reaction planning and execution.

| Property | Value (Predicted) | Significance |

| Molecular Formula | C14H24O3 | Provides the elemental composition. |

| Molecular Weight | 240.34 g/mol | Essential for stoichiometric calculations in synthetic protocols. |

| Boiling Point | ~320-340 °C at 760 mmHg (Estimated) | Important for purification by distillation and for setting reaction temperatures. |

| LogP (Octanol/Water) | ~3.5 (Estimated) | Indicates lipophilicity, which influences solubility and ADME properties. |

| pKa (Ester hydrolysis) | ~18-20 (for alpha-proton, Estimated) | Relevant for understanding reactivity in base-catalyzed reactions. |

Note: The values presented are estimations based on computational models, as extensive experimental data for this specific compound is not publicly available.

Conclusion and Future Outlook

While Ethyl 6-cyclohexyl-6-oxohexanoate may not be a household name in pharmaceutical synthesis, its structural attributes make it a highly valuable, yet underexplored, building block. The dual reactivity of its keto and ester functionalities opens up a plethora of possibilities for constructing complex molecular architectures, particularly heterocyclic systems that are at the heart of modern drug discovery.

The protocols and applications outlined in this guide are based on robust and well-established chemical transformations. They provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile intermediate. Further investigation into the derivatization of the resulting scaffolds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The exploration of such non-canonical building blocks is crucial for expanding the chemical space accessible to medicinal chemists and for driving innovation in pharmaceutical sciences.

References

-

Friedel-Crafts & Related Reactions. Olah, G. A. (1963). Wiley-Interscience. [Link]

-

Hantzsch Dihydropyridine Synthesis. Hantzsch, A. (1881). Berichte der deutschen chemischen Gesellschaft. [Link]

-

The Structure and Reactions of Pyrazoles. Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles. Wiley-VCH. [Link]

Application Note: Comprehensive NMR-Based Structural Characterization of Ethyl 6-cyclohexyl-6-oxohexanoate

Abstract

This application note provides a detailed guide for the structural characterization of Ethyl 6-cyclohexyl-6-oxohexanoate using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The core of this guide is an in-depth analysis of the spectral data, explaining the causal relationships between the molecular structure and the observed chemical shifts, coupling constants, and correlations. This document is intended for researchers, scientists, and drug development professionals who require robust methods for the unambiguous structural elucidation of organic molecules.

Introduction: The Need for Unambiguous Characterization

Ethyl 6-cyclohexyl-6-oxohexanoate is a keto-ester whose molecular framework incorporates both a linear aliphatic chain and a cyclic alkyl moiety. Such structures are common motifs in synthetic intermediates, flavor and fragrance compounds, and pharmaceutical building blocks. Verifying the precise connectivity and chemical environment of each atom is critical for quality control, reaction optimization, and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[1] It provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

This guide will systematically detail the use of the following NMR experiments for the complete characterization of Ethyl 6-cyclohexyl-6-oxohexanoate:

-

¹H NMR: To identify all unique proton environments and their neighboring protons.

-

¹³C NMR: To identify all unique carbon environments.

-

COSY (¹H-¹H Correlation Spectroscopy): To map the network of proton-proton (J-coupling) interactions and establish the connectivity of proton spin systems.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon atom, providing definitive C-H connectivity.[3]

Experimental Protocols & Methodologies

The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.[4]

Protocol: NMR Sample Preparation

This protocol ensures a homogeneous sample, free from paramagnetic impurities and particulates that can degrade spectral quality.[5]

-

Sample Weighing:

-

Solvent Selection and Dissolution:

-

Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for nonpolar to moderately polar organic molecules like the target compound.[6]

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5]

-

Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.

-

-

Transfer to NMR Tube:

-

Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube.[5] Avoid introducing any solid particles.

-

The optimal sample height should be between 4.0 and 5.0 cm from the bottom of the tube.[4] This ensures the sample is correctly positioned within the detection coil of the NMR probe.

-

-

Final Steps:

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.

-

(Optional) For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the solvent, which is defined as 0.0 ppm.[1] Most commercially available deuterated solvents already contain TMS.

-

Protocol: NMR Data Acquisition

The following is a generalized workflow for acquiring the necessary spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Insertion & Locking: Insert the NMR tube into the spinner turbine and place it in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field over time.[4]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve narrow, symmetrical peak shapes, which is critical for resolving fine splitting patterns.[4]

-

Probe Tuning: The NMR probe is tuned and matched to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.[4]

-

Acquisition of Spectra:

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A typical experiment uses 8 to 16 scans for good signal-to-noise.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024 or more) are typically required.

-

COSY Spectrum: Acquire a 2D COSY (or the higher-resolution DQF-COSY) experiment to map ¹H-¹H couplings.[3]

-

HSQC Spectrum: Acquire a 2D HSQC experiment to determine one-bond ¹H-¹³C correlations.[3]

-

Workflow for NMR-Based Structure Elucidation

Caption: General workflow from sample preparation to final structure confirmation.

Data Interpretation and Structural Assignment

The following section details the logical process of assigning the NMR signals to the specific atoms within Ethyl 6-cyclohexyl-6-oxohexanoate.

Molecular Structure with Atom Numbering:

(Self-generated image for illustrative purposes)

For clarity, atoms are numbered as follows:

-

Ethyl ester: CH₃(14)-CH₂(13)-O-C(=O)(6)-

-

Linear chain: -(6)C(=O)-CH₂(5)-CH₂(4)-CH₂(3)-CH₂(2)-

-

Keto-cyclohexyl: -(2)CH₂-C(=O)(1)-CH(7)-[CH₂(8,12)-CH₂(9,11)-CH₂(10)]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

-

δ ~ 4.12 ppm (quartet, 2H, H-13): This downfield quartet is characteristic of a methylene group (-CH₂-) directly attached to an ester oxygen.[7] It is deshielded by the electronegative oxygen and split into a quartet by the three neighboring protons of the methyl group (H-14).

-

δ ~ 2.51 ppm (triplet, 2H, H-5): Protons on a carbon alpha to an ester carbonyl typically appear around 2.2-2.5 ppm.[7] This signal is expected to be a triplet due to coupling with the two adjacent protons at the H-4 position.

-

δ ~ 2.45 ppm (triplet, 2H, H-2): Protons on a carbon alpha to a ketone carbonyl are also deshielded and appear in a similar region.[1] This signal is a triplet due to coupling with the adjacent H-3 protons.

-

δ ~ 2.25 ppm (multiplet, 1H, H-7): The single proton on the cyclohexyl ring alpha to the ketone is the most deshielded of the ring protons. It will appear as a complex multiplet due to coupling with its neighbors on the ring (H-8 and H-12).

-

δ ~ 1.2-1.9 ppm (complex multiplets, 14H): This crowded region contains the remaining aliphatic protons. It includes the signals for the linear chain (-CH₂(3)-CH₂(4)-) and the cyclohexyl ring (-CH₂(8,9,10,11,12)-).[8] Resolving these individual signals is often difficult, making 2D NMR essential.

-

δ ~ 1.25 ppm (triplet, 3H, H-14): This upfield triplet is characteristic of the terminal methyl group (-CH₃) of the ethyl ester. It is split into a triplet by the two neighboring methylene protons (H-13).

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.

-

δ ~ 211.5 ppm (C-1): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.

-

δ ~ 173.0 ppm (C-6): The ester carbonyl carbon is also downfield, but typically more shielded (upfield) than a ketone carbonyl.

-

δ ~ 60.5 ppm (C-13): The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) appears in this characteristic region.

-

δ ~ 25-50 ppm: This region contains the remaining nine aliphatic carbon signals from the linear chain and the cyclohexyl ring. Specific assignment requires 2D NMR.

-

δ ~ 14.2 ppm (C-14): The terminal methyl carbon of the ethyl group is typically the most shielded (furthest upfield) signal.

Structural Confirmation with 2D NMR

2D NMR experiments are used to connect the fragments identified in the 1D spectra.

COSY: Mapping Proton Connectivity

Caption: Key expected ¹H-¹H COSY correlations for Ethyl 6-cyclohexyl-6-oxohexanoate.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds.[9] A cross-peak appears between two signals that are J-coupled.

-

Ethyl Group: A strong cross-peak will be observed between the triplet at ~1.25 ppm (H-14) and the quartet at ~4.12 ppm (H-13), confirming the ethyl ester fragment.

-

Linear Chain: A chain of correlations will connect the aliphatic methylene groups: a cross-peak between H-2 (~2.45 ppm) and H-3 (~1.4 ppm), between H-3 and H-4 (~1.6 ppm), and between H-4 and H-5 (~2.51 ppm). This unambiguously establishes the connectivity of the C2-C3-C4-C5 backbone.

-

Cyclohexyl Ring: Multiple cross-peaks will be seen between the signal for H-7 (~2.25 ppm) and its neighbors (H-8/12), and among the other complex ring protons, confirming the cyclic structure.

-

HSQC: Linking Protons to Carbons

Caption: Logic of HSQC, linking proton signals to their directly attached carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the final step for definitive assignment, creating a correlation map between each proton and the carbon it is directly bonded to.[10]

-

The proton signal at ~4.12 ppm (H-13) will show a cross-peak to the carbon signal at ~60.5 ppm, assigning this carbon as C-13.

-

The proton signal at ~1.25 ppm (H-14) will show a cross-peak to the carbon signal at ~14.2 ppm, assigning this as C-14.

-

Each of the proton signals in the aliphatic region (~1.2-2.5 ppm) will correlate to a specific carbon in the ~25-50 ppm range, allowing for the complete and unambiguous assignment of every CH and CH₂ group in the molecule.

-

Importantly, the carbonyl carbons (C-1 and C-6) will not show any signals in the HSQC spectrum because they have no attached protons.

-

Summary of Spectral Data

The following table summarizes the predicted and assigned NMR data for Ethyl 6-cyclohexyl-6-oxohexanoate in CDCl₃.

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| C-1 | - | - | - | ~211.5 |

| C-2 / H-2 | ~2.45 | Triplet (t) | 2H | ~38.0 |

| C-3 / H-3 | ~1.40 | Multiplet (m) | 2H | ~25.0 |

| C-4 / H-4 | ~1.60 | Multiplet (m) | 2H | ~28.5 |

| C-5 / H-5 | ~2.51 | Triplet (t) | 2H | ~34.0 |

| C-6 | - | - | - | ~173.0 |

| C-7 / H-7 | ~2.25 | Multiplet (m) | 1H | ~49.0 |

| C-8,12 / H-8,12 | ~1.80 | Multiplet (m) | 4H | ~29.0 |

| C-9,11 / H-9,11 | ~1.45 | Multiplet (m) | 4H | ~25.5 |

| C-10 / H-10 | ~1.20 | Multiplet (m) | 2H | ~26.0 |

| C-13 / H-13 | ~4.12 | Quartet (q) | 2H | ~60.5 |

| C-14 / H-14 | ~1.25 | Triplet (t) | 3H | ~14.2 |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and spectrometer field strength. The values provided are typical predictions.

Conclusion

The combination of ¹H, ¹³C, COSY, and HSQC NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of Ethyl 6-cyclohexyl-6-oxohexanoate. By following the detailed protocols and logical interpretation workflow presented in this application note, researchers can confidently verify the identity and purity of their synthesized materials, ensuring the integrity of their scientific endeavors.

References

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 13, 2026, from [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved February 13, 2026, from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 13, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 13, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2021). Spectroscopic Properties of Cyclohexanes. Retrieved February 13, 2026, from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 13, 2026, from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 13, 2026, from [Link]

-

UCLA Department of Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Retrieved February 13, 2026, from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. emerypharma.com [emerypharma.com]

- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. organomation.com [organomation.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Functional Group Analysis of Ethyl 6-cyclohexyl-6-oxohexanoate via Infrared Spectroscopy

Abstract

This application note provides a comprehensive guide to the analysis of Ethyl 6-cyclohexyl-6-oxohexanoate using Fourier Transform Infrared (FTIR) spectroscopy. The focus is on the identification and interpretation of the characteristic vibrational frequencies of the key functional groups present in the molecule: a ketone, an ester, and a cyclohexyl ring. This document outlines the theoretical basis for the expected spectral features, provides detailed protocols for sample preparation and data acquisition, and presents a thorough analysis of the resulting infrared spectrum. The methodologies and interpretations are designed for researchers, scientists, and professionals in the field of drug development and organic chemical analysis.

Introduction: The Molecular Structure and Its Spectroscopic Signature

Ethyl 6-cyclohexyl-6-oxohexanoate is a bifunctional organic molecule containing both a ketone and an ester functional group, along with a saturated cyclohexyl ring. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By absorbing infrared radiation at specific frequencies corresponding to these vibrations, functional groups within a molecule can be identified.

The key to a successful IR analysis lies in understanding how the constituent functional groups—ketone, ester, and the aliphatic cyclohexyl moiety—give rise to characteristic absorption bands in the infrared spectrum. The primary regions of interest for this molecule are the C=O stretching region, the C-O stretching region, and the C-H stretching and bending regions.

Theoretical Background: Predicting the Infrared Spectrum

Before acquiring the spectrum, it is crucial to predict the expected absorption frequencies based on the molecule's structure. This predictive approach enhances the accuracy of the subsequent spectral interpretation.

Carbonyl (C=O) Stretching Vibrations

The most prominent features in the IR spectrum of Ethyl 6-cyclohexyl-6-oxohexanoate will be the carbonyl (C=O) stretching absorptions.[1] Since the molecule contains two distinct carbonyl groups—a ketone and an ester—we can anticipate two separate, strong absorption bands.

-

Ketone (Cyclohexanone moiety): The C=O stretch of a saturated cyclic ketone, such as cyclohexanone, typically appears around 1715 cm⁻¹.[2] This peak is generally sharp and strong.[1][2] The exact position can be influenced by the ring strain and conformation.[1]

-

Ester: Aliphatic esters exhibit a characteristic C=O stretching band in the range of 1750-1735 cm⁻¹.[3] This absorption is also strong and sharp.

Therefore, we expect to observe two distinct, intense peaks in the region of 1700-1750 cm⁻¹, one corresponding to the ketone and the other to the ester.

C-O Stretching Vibrations

The ester functional group also possesses C-O single bonds whose stretching vibrations are IR-active. These typically appear as two or more bands in the fingerprint region, between 1300-1000 cm⁻¹.[3] These bands are often strong and can be used to confirm the presence of the ester group.

C-H Stretching and Bending Vibrations

The aliphatic nature of the ethyl and cyclohexyl groups, as well as the hexanoate chain, will give rise to characteristic C-H vibrational modes.

-

C-H Stretching: The stretching vibrations of sp³ hybridized C-H bonds in alkanes and cycloalkanes occur in the range of 3000-2850 cm⁻¹.[4][5] We expect to see strong, sharp peaks in this region.

-

C-H Bending: Methylene (-CH₂-) groups exhibit a characteristic scissoring vibration around 1470-1450 cm⁻¹.[5][6] The scissoring band for the CH₂ groups in a cyclohexane ring is typically observed around 1448 cm⁻¹.[4] Methyl (-CH₃-) groups show bending vibrations in the 1450-1375 cm⁻¹ range.[6]

Experimental Protocols

Accurate and reproducible results are contingent upon proper sample preparation and instrument operation.

Sample Preparation

As Ethyl 6-cyclohexyl-6-oxohexanoate is likely a liquid or a low-melting solid at room temperature, several sample preparation techniques are suitable.

Protocol 1: Neat Liquid Film (for Liquid Samples)

This is the simplest method for liquid samples.

-

Plate Preparation: Ensure that the salt plates (e.g., NaCl or KBr) are clean and dry.[7] Handle them by the edges to avoid transferring moisture and oils.

-

Sample Application: Place a single drop of the neat liquid sample onto the center of one salt plate.[7][8]

-

Film Formation: Place the second salt plate on top of the first, and gently rotate the plates to spread the liquid into a thin, uniform film.[8] Ensure no air bubbles are trapped.[9]

-

Analysis: Mount the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) (for Liquid or Solid Samples)

ATR is a versatile technique that requires minimal sample preparation.[10]

-

Crystal Cleaning: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[11]

-

Pressure Application: If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.[11]

-

Analysis: Acquire the sample spectrum.

Data Acquisition

-

Instrument Purge: Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Parameter Setup:

-

Scan Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

-

-

Background Collection: Collect a background spectrum using the chosen sampling method without the sample present.

-

Sample Collection: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis and Interpretation

The resulting IR spectrum should be analyzed for the presence of the predicted absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| C-H Stretch (sp³) | 2960-2850 | Strong, Sharp | Cyclohexyl, Ethyl, and Hexanoate Chain |

| C=O Stretch (Ester) | 1750-1735 | Strong, Sharp | Ethyl Ester |

| C=O Stretch (Ketone) | ~1715 | Strong, Sharp | Cyclohexyl Ketone |

| -CH₂- Scissoring | 1470-1448 | Medium | Cyclohexyl and Hexanoate Chain |

| C-O Stretch | 1300-1000 | Strong | Ester |

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental and analytical process.

Caption: Workflow for FTIR analysis of Ethyl 6-cyclohexyl-6-oxohexanoate.

Expected Spectral Features and Interpretation Logic

The following diagram outlines the decision-making process for interpreting the key regions of the IR spectrum.

Sources

- 1. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Removal of Tertiary Alcohol Byproduct from Ethyl 6-cyclohexyl-6-oxohexanoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of Ethyl 6-cyclohexyl-6-oxohexanoate, specifically concerning the removal of a persistent tertiary alcohol byproduct. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommended procedures.

Frequently Asked Questions (FAQs)

Q1: I've synthesized Ethyl 6-cyclohexyl-6-oxohexanoate, likely via a Grignard reaction with a reagent like ethyl 6-chloro-6-oxohexanoate, and my final product is contaminated with a tertiary alcohol. What is the likely structure of this byproduct and how did it form?

A1: Understanding the Side Reaction

The synthesis of your target molecule, Ethyl 6-cyclohexyl-6-oxohexanoate, likely involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with an acyl chloride derivative of adipic acid monoethyl ester, such as ethyl 6-chloro-6-oxohexanoate.[1] The primary reaction is a nucleophilic acyl substitution where the Grignard reagent adds to the electrophilic carbonyl carbon of the acyl chloride.

However, a common and often significant side reaction in the synthesis of ketones using Grignard reagents is the formation of a tertiary alcohol.[2][3] This occurs when a second equivalent of the Grignard reagent reacts with the newly formed ketone product before the reaction is quenched.[3] The ketone is generally more reactive than the starting ester or acyl chloride, making this second addition a rapid process.[3]

The likely tertiary alcohol byproduct in your case is 1,1-dicyclohexyl-6-hydroxy-6-ethoxyhexane .

Reaction Scheme: Formation of Tertiary Alcohol Byproduct

Caption: Formation pathway of the tertiary alcohol byproduct.

Q2: My standard aqueous workup isn't removing the tertiary alcohol. Why is this, and what initial steps should I take to improve purification?

A2: Challenges with Standard Workup

A standard aqueous workup is often insufficient for removing the tertiary alcohol byproduct due to the similar physical properties of the desired keto-ester and the impurity.[4] Both are relatively nonpolar molecules with comparable molecular weights, leading to similar solubilities in common organic solvents.

Initial Troubleshooting Steps:

-

Optimize the Quench: The way you quench your Grignard reaction can significantly impact byproduct formation.

-

Avoid Strong Acids: Quenching with strong acids like concentrated HCl or H₂SO₄ should be avoided. These can protonate the tertiary alcohol, leading to elimination (dehydration) and the formation of alkene byproducts, further complicating purification.[5][6]

-

Use a Mild Quenching Agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent.[7][8] It is acidic enough to protonate the magnesium alkoxide intermediate and neutralize any excess Grignard reagent without causing significant dehydration of the tertiary alcohol.[8]

-

-

Extractive Workup: A carefully planned extractive workup can help to remove some of the more polar impurities.[9][10]

-

After quenching, perform several washes of the organic layer with brine (saturated aqueous NaCl). This helps to break emulsions and remove residual water and some water-soluble impurities.[8]

-

Q3: I've tried optimizing my workup, but the tertiary alcohol remains. What are the most effective methods for its removal?

A3: Advanced Purification Strategies

When simple extraction fails, more advanced techniques are necessary. The choice of method will depend on the scale of your reaction and the resources available.

Method 1: Column Chromatography

Flash column chromatography is often the most effective method for separating compounds with similar polarities.[11]

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mobile phase (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. The less polar desired keto-ester should elute before the more polar tertiary alcohol. |

| Monitoring | Thin-Layer Chromatography (TLC) | Use a similar solvent system to your column to monitor the separation. Stain with potassium permanganate to visualize both the ketone and the alcohol. |

Protocol 1: Flash Column Chromatography

-

Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

-

Elute: Begin elution with the low-polarity solvent system, collecting fractions.

-

Increase Polarity: Gradually increase the percentage of ethyl acetate in the mobile phase to elute the more polar tertiary alcohol.

-

Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure desired product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Method 2: Chemical Conversion and Subsequent Removal

If chromatography is not feasible or if you desire a chemical approach, you can selectively convert the tertiary alcohol into a more easily separable derivative.

Strategy: Oxidation of the Tertiary Alcohol (if applicable)

While tertiary alcohols are generally resistant to oxidation under standard conditions, certain reagents can facilitate this transformation.[12][13] However, a more practical approach is to exploit the difference in reactivity between the ketone and the tertiary alcohol.

A More Robust Chemical Approach: Selective Reduction

A more reliable chemical method involves the selective reduction of the desired ketone to a secondary alcohol, separation of the two alcohols, and subsequent re-oxidation of the desired secondary alcohol back to the ketone.

Workflow: Selective Reduction, Separation, and Re-oxidation

Caption: Workflow for purification via chemical conversion.

Protocol 2: Purification via Reduction-Separation-Oxidation

-

Selective Reduction:

-

Dissolve the crude mixture in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄).[14][15] This will reduce the ketone to a secondary alcohol while leaving the tertiary alcohol unreacted.[15]

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Quench the reaction carefully with water and then acidify with dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Separation of Alcohols:

-

The resulting mixture now contains two alcohols, which may have a larger polarity difference than the original mixture, making separation by column chromatography more straightforward.

-

Use a similar chromatography setup as described in Protocol 1.

-

-

Re-oxidation:

-

Take the purified secondary alcohol and dissolve it in dichloromethane.

-

Add an oxidizing agent such as Pyridinium Chlorochromate (PCC) or perform a Swern oxidation.[13] These are mild oxidizing agents that will convert the secondary alcohol back to the desired ketone without over-oxidation.[13]

-

After the reaction is complete, perform an appropriate workup to remove the oxidant byproducts.

-

Purify the final product, if necessary, by a simple filtration through a plug of silica gel.

-

References

- Vertex AI Search. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup - YouTube.